molecular formula C10H7N3S B11899233 Thiazolo[4,5-c]isoquinolin-2-amine

Thiazolo[4,5-c]isoquinolin-2-amine

Cat. No.: B11899233
M. Wt: 201.25 g/mol
InChI Key: ZMAZXIFJLFAFNM-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]isoquinolin-2-amine is a heterocyclic compound that features a fused ring system combining thiazole and isoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[4,5-c]isoquinolin-2-amine typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate to selectively produce Thiazolo[4,5-c]isoquinolines . The reaction conditions generally include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-c]isoquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Thiazolo[4,5-c]isoquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Thiazolo[4,5-c]isoquinolin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

    Thiazolo[5,4-c]isoquinolines: These compounds share a similar fused ring system but differ in the position of the thiazole ring.

    Thiazolo[4,5-b]pyridines: These compounds have a pyridine ring instead of an isoquinoline ring.

Uniqueness: Thiazolo[4,5-c]isoquinolin-2-amine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, potentially leading to different pharmacological profiles and applications .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]isoquinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-9-8(14-10)7-4-2-1-3-6(7)5-12-9/h1-5H,(H2,11,12,13)

InChI Key

ZMAZXIFJLFAFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2SC(=N3)N

Origin of Product

United States

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